1-(2-Fluoroethyl)piperidin-3-amine
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Overview
Description
1-(2-Fluoroethyl)piperidin-3-amine: 1-(2-fluoroethyl)piperidine-3-amine , is a chemical compound with the following properties:
IUPAC Name: this compound dihydrochloride
CAS Number: 1654772-84-5
Molecular Formula: CHFN·2HCl
Molecular Weight: 219.13 g/mol
Preparation Methods
Synthetic Routes: The synthesis of 1-(2-fluoroethyl)piperidin-3-amine involves introducing a fluorine atom onto the piperidine ring. While specific synthetic routes may vary, a common approach is to react piperidine with 2-fluoroethylamine or its derivatives. The reaction typically occurs under controlled conditions, such as using a suitable base or acid catalyst.
Industrial Production: Industrial production methods for this compound are not widely documented
Chemical Reactions Analysis
1-(2-Fluoroethyl)piperidin-3-amine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides or acyl chlorides.
Reduction Reactions: Reduction of the imine group (C=N) can yield the corresponding amine. Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.
Oxidation Reactions: Oxidation of the amine group can lead to imine formation. Oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO) can be employed.
Scientific Research Applications
1-(2-Fluoroethyl)piperidin-3-amine finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, especially in the design of bioactive compounds.
Neuroscience: Given its structural similarity to neurotransmitters, it may have implications in neuropharmacology.
Organic Synthesis: Chemists use it as a versatile intermediate for creating more complex molecules.
Mechanism of Action
The exact mechanism by which 1-(2-fluoroethyl)piperidin-3-amine exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have information on direct analogs, researchers often compare this compound with related piperidine derivatives. Its uniqueness lies in the fluorine substitution at the ethyl group.
Properties
Molecular Formula |
C7H15FN2 |
---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1-(2-fluoroethyl)piperidin-3-amine |
InChI |
InChI=1S/C7H15FN2/c8-3-5-10-4-1-2-7(9)6-10/h7H,1-6,9H2 |
InChI Key |
RZCRIYWIMDHDKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCF)N |
Origin of Product |
United States |
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